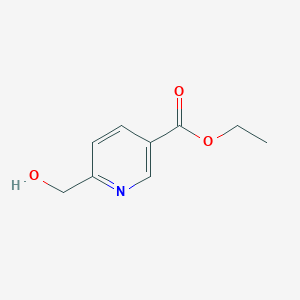

6-(ヒドロキシメチル)ニコチン酸エチル

概要

説明

Ethyl 6-(hydroxymethyl)nicotinate (EHN) is a synthetic organic compound that is currently being studied for its potential applications in the field of medicinal chemistry. EHN is a derivative of nicotinic acid, and is structurally similar to nicotinic acid, but has additional hydroxymethyl groups. EHN has been identified as having a wide range of potential medicinal properties, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurological disorders.

科学的研究の応用

6-(ヒドロキシメチル)ニコチン酸エチル:科学研究における用途の包括的な分析

創薬: 6-(ヒドロキシメチル)ニコチン酸エチルは、その多様な特性により、創薬分野で有望な物質です。これは、特に治療効果を持つ化合物の合成において、新しい医薬品の開発に役立つ可能性のある貴重なツールとなります。

有機合成: この化合物は、さまざまな有機材料の調製に関与する可能性があり、より複雑な分子の合成における中間体として役立つ可能性があり、有機合成にも役立ちます。

医薬品化学: 医薬品化学では、6-(ヒドロキシメチル)ニコチン酸エチルは、特にニコチン酸との構造的類似性を考えると、新しい薬物の設計および合成において役割を果たす可能性があります。ニコチン酸は、その薬理作用で知られています。

作用機序

Target of Action

Ethyl 6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often nicotinic acid receptors, which play a crucial role in various biological processes . .

Mode of Action

For instance, methyl nicotinate, another derivative, is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

Nicotine, a related compound, is known to affect several pathways, including the pyridine and pyrrolidine pathways . In these pathways, nicotine is catabolized into fumaric acid, which then enters the TCA cycle . It’s plausible that Ethyl 6-(hydroxymethyl)nicotinate might affect similar pathways, but this needs further investigation.

Pharmacokinetics

Related compounds like 6-methylnicotine have been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine

Result of Action

For instance, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Action Environment

It’s known that the compound should be stored sealed in a dry environment at 2-8°c . This suggests that temperature and humidity might affect its stability.

特性

IUPAC Name |

ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSGPHNFOMPILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567473 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35005-81-3 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

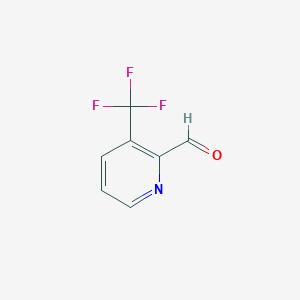

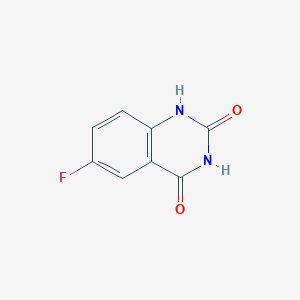

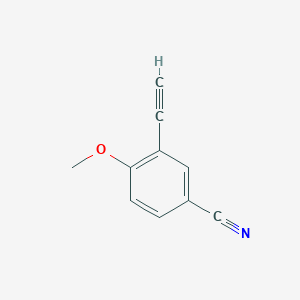

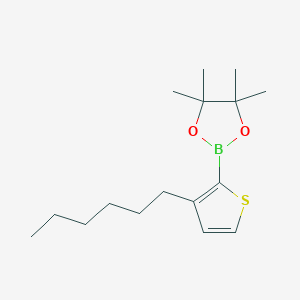

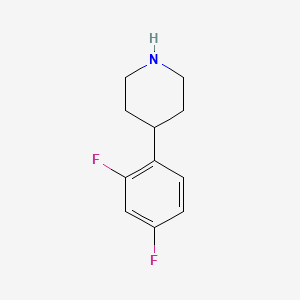

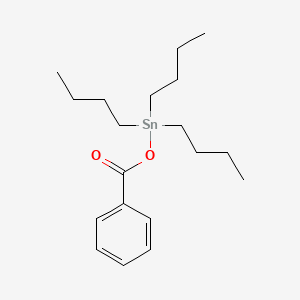

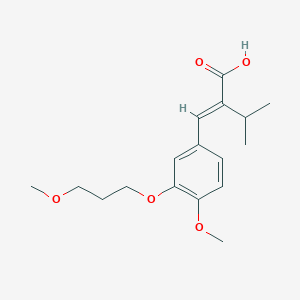

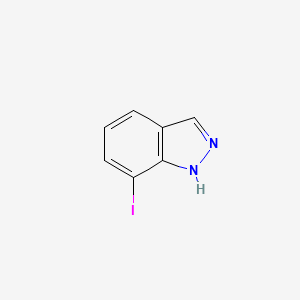

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)